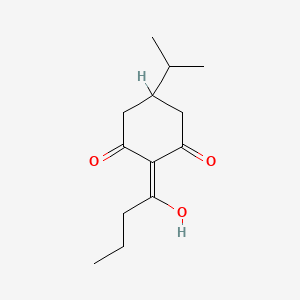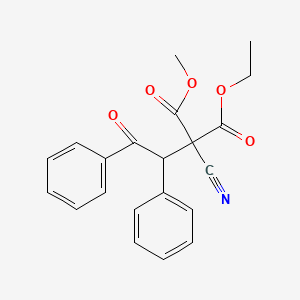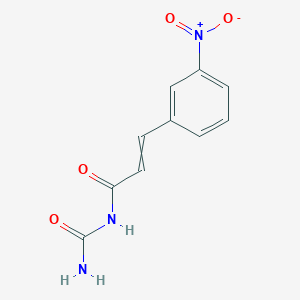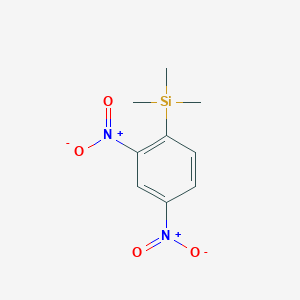
(2,4-Dinitrophenyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl)(trimethyl)silane is an organosilicon compound that features a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(trimethyl)silane typically involves the reaction of 2,4-dinitrophenyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,4-Dinitrophenyl chloride+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2,4-Dinitrophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Phenol Derivatives: Hydrolysis of the trimethylsilyl group yields phenol derivatives.
科学的研究の応用
Chemistry
(2,4-Dinitrophenyl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biological research, derivatives of this compound are used as probes to study enzyme activities and protein interactions. The compound’s ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of (2,4-Dinitrophenyl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trimethylsilyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.
Uniqueness
(2,4-Dinitrophenyl)(trimethyl)silane is unique due to the combination of the nitro-substituted phenyl ring and the trimethylsilyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile reagent in various applications.
特性
CAS番号 |
62967-91-3 |
|---|---|
分子式 |
C9H12N2O4Si |
分子量 |
240.29 g/mol |
IUPAC名 |
(2,4-dinitrophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12N2O4Si/c1-16(2,3)9-5-4-7(10(12)13)6-8(9)11(14)15/h4-6H,1-3H3 |
InChIキー |
SFFBOXJZKYEXLO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


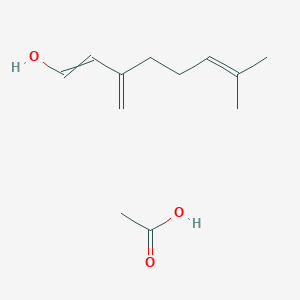

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


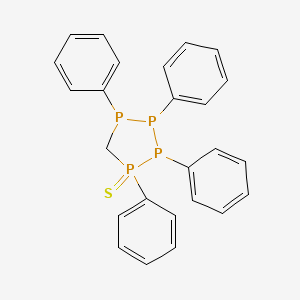
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
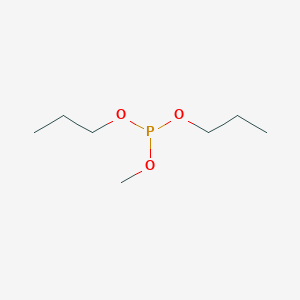
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
